

Application Notes and Protocols for Formulating Topical Gels with Carbomer 934

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Compound of Interest

Compound Name: Carbomer 934

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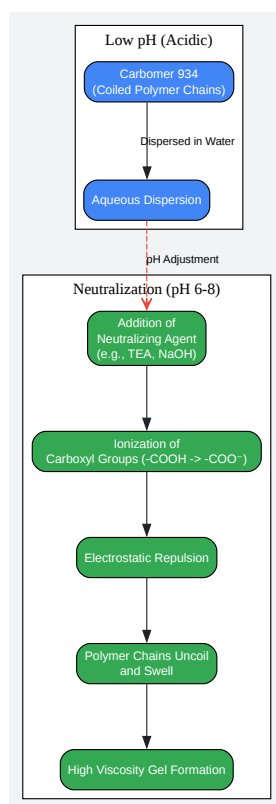
This document provides a comprehensive guide to formulating topical gels for skin applications using **Carbomer 934**. It includes detailed protocols, quantitative data, and key considerations for developing stable and effective formulations.

Introduction to Carbomer 934

Carbomer 934 is a synthetic, high molecular weight polymer of acrylic acid cross-linked with allyl sucrose or allyl pentaerythritol.[1] It is a highly efficient gelling agent, stabilizer, and suspending agent widely used in pharmaceutical and cosmetic industries.[1] Gels formulated with **Carbomer 934** are valued for their desirable characteristics, including being non-greasy, easily spreadable, and water-washable.[2] Its thickening mechanism is pH-dependent, providing versatility in formulation development.

Mechanism of Gelation

The thickening property of **Carbomer 934** is activated upon neutralization of its acidic carboxylic acid groups.[3] In an aqueous dispersion, the polymer chains remain in a tightly coiled state at a low pH (around 3.0).[4] When a neutralizing agent (a base) is added, the carboxylic acid groups ionize, becoming negatively charged carboxylate ions.[3] The resulting electrostatic repulsion between these negative charges causes the polymer chains to uncoil and expand, significantly increasing the viscosity of the medium and forming a clear gel.[2][3]



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Figure 1: pH-Dependent Thickening Mechanism of **Carbomer 934**.

Application Notes: Key Formulation Considerations

Dispersion Techniques

Proper dispersion is critical to prevent the formation of clumps or "fish eyes".

- **Vortex Method:** Slowly sift the **Carbomer 934** powder into the vortex of a vigorously agitated purified water or co-solvent system.[3] This is the most common and effective method.
- **Overnight Hydration:** Sprinkle the polymer onto the surface of the water and leave it undisturbed for several hours (e.g., 2-24 hours) to allow for complete hydration before mixing.[3][5]
- **Co-Solvent Addition:** Adding co-solvents like glycerin or propylene glycol, or a small amount of acid to the water before adding the polymer can improve dispersion by initially reducing the solution's viscosity.[4][6]

Neutralization

Neutralization is the key step to achieve the desired viscosity and gel structure.

- pH Target: Gel formation typically occurs as the pH approaches neutrality, generally within a range of 6 to 8.[3]
- Common Neutralizers:
 - Triethanolamine (TEA): A mild organic amine, favored for its low risk of over-neutralization. [2][7]
 - Sodium Hydroxide (NaOH): A strong base that must be added carefully, often as a dilute solution (e.g., 10-18% w/v), to avoid localized high pH that can degrade the polymer and reduce viscosity.[3][7]
 - Other Amines: Ammonium hydroxide and various other organic amines can also be used. [7]
- Procedure: The neutralizing agent should be added dropwise while stirring the hydrated dispersion.[3]

Incorporation of Active Pharmaceutical Ingredients (APIs)

- Timing: The point of API addition depends on its solubility and stability.
 - Water-soluble APIs: Can be dissolved in the aqueous phase before dispersing the Carbomer.
 - Alcohol-soluble APIs: Can be dissolved in alcohol and added to the hydrated Carbomer dispersion before neutralization.[2]
 - pH-sensitive APIs: Should be added after the gel has been formed and the pH has been adjusted.
- Compatibility: Ensure the API and other excipients do not have cationic charges that could interact with the anionic Carbomer polymer, potentially causing precipitation or a loss in

viscosity.[7]

Stability and Storage

- **Preservatives:** Aqueous Carbomer gels are susceptible to microbial growth and require the addition of a suitable preservative system (e.g., chlorocresol 0.1%, methylparaben 0.18%). [8]
- **Light Sensitivity:** Exposure to light can cause oxidation and a subsequent reduction in viscosity.[8] Formulations should be stored in light-resistant containers. Adding a UV absorber can improve stability.[8]
- **Temperature:** **Carbomer 934** is stable and does not lose its thickening ability when heated at 104°C for two hours, but excessive temperatures (e.g., 260°C) will cause decomposition.[8]
- **Container:** Store gels in glass, plastic, or resin-lined containers.[8] To prevent corrosion and maintain stability, the pH should be below 6.5 for packaging in aluminum tubes.[8]

Quantitative Data Summary

The following tables summarize key quantitative data for formulating with **Carbomer 934**.

Table 1: Viscosity of Neutralized Aqueous **Carbomer 934** Gels

Carbomer 934 Conc. (w/w)	pH Range	Viscosity (cP)	Reference
0.2%	7.3 - 7.8	2,050 - 5,450	[3]
0.5%	7.3 - 7.8	30,500 - 39,400	[3]
1.0%	5.5 - 6.5	16,696 - 69,870	[9]

| 1.5% | 4.9 - 5.5 | 48,500 - 55,400 |[10] |

Table 2: Effect of **Carbomer 934** Concentration on Skin Permeation of Model Drugs Data from an ex vivo study using nanoemulsion gels over 12 hours.

Formulation (Carbomer 934 Conc.)	Terbinafine Flux ($\mu\text{g}/\text{cm}^2/\text{h}$)	Citral Flux ($\mu\text{g}/\text{cm}^2/\text{h}$)	Reference
Nanoemulsion (NE) (0%)	17.9	85.5	[11]
NG1 (1% w/w)	17.7	85.1	[11]
NG2 (2% w/w)	10.3	45.1	[11]

| NG3 (3% w/w) | 6.2 | 29.4 | [11] |

Table 3: Typical Quality Control Parameters for Topical **Carbomer 934** Gels

Parameter	Typical Range	Reference
pH	5.0 - 7.5	[2][9][12]
Spreadability (g·cm/s)	5.2 - 6.7	[9]

| Homogeneity | Visually uniform, free of lumps | [2][12] |

Experimental Protocols

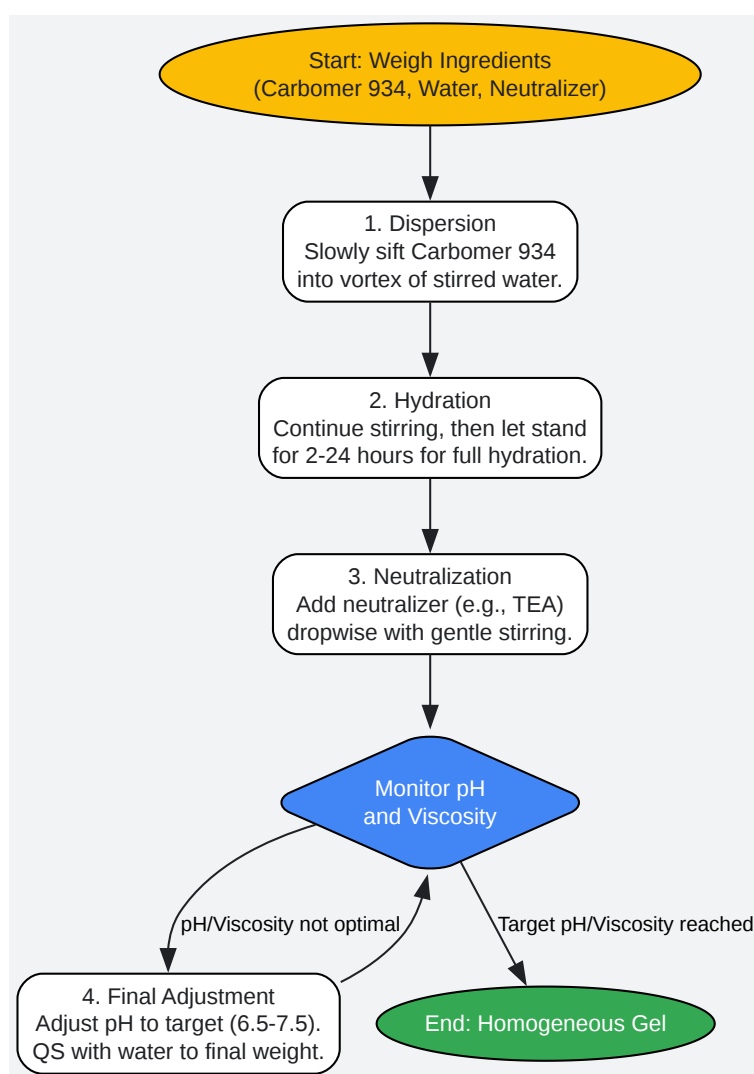
Protocol 1: Standard Aqueous Gel Preparation (1% w/w)

This protocol describes a standard method for preparing a simple aqueous gel.[3]

Methodology:

- Dispersion: Weigh 1.0 g of **Carbomer 934**. In a suitable beaker, add 98.0 g of purified water and begin stirring with a mechanical stirrer to create a strong vortex. Slowly and carefully sift the **Carbomer 934** powder into the vortex to prevent clumping.
- Hydration: Continue stirring at a moderate speed until the polymer is fully dispersed. Cover the beaker and allow the solution to stand for at least 2 hours (or overnight) to ensure complete hydration of the polymer particles.

- Neutralization: While stirring gently, add a neutralizing agent such as Triethanolamine (TEA) or 10% Sodium Hydroxide (NaOH) solution dropwise.
- Gel Formation: Monitor the pH of the dispersion. As the pH approaches 6.0, a significant increase in viscosity will be observed.
- Final Adjustment: Continue to add the neutralizer until the desired pH (typically 6.5-7.5) and a clear, viscous gel is formed. Add purified water to make up the final weight to 100.0 g if necessary.



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Figure 2: Experimental Workflow for Standard **Carbomer 934** Gel Preparation.

Protocol 2: Quality Control - Viscosity Measurement

This protocol details the measurement of gel viscosity using a rotational viscometer.^[3]

Methodology:

- **Instrument Setup:** Use a rotational viscometer (e.g., Brookfield type). Select an appropriate spindle (e.g., T-bar spindle for high viscosity) and rotational speed based on the expected viscosity of the gel.
- **Sample Preparation:** Place a sufficient amount of the gel into a beaker, ensuring no air bubbles are trapped.
- **Equilibration:** Allow the sample to equilibrate to a controlled temperature (e.g., 25°C) in a water bath.
- **Measurement:** Immerse the spindle into the gel to the specified depth mark. Turn on the viscometer and allow the reading to stabilize for at least 30-60 seconds before recording the viscosity value in centipoise (cP) or Pascal-seconds (Pa·s).

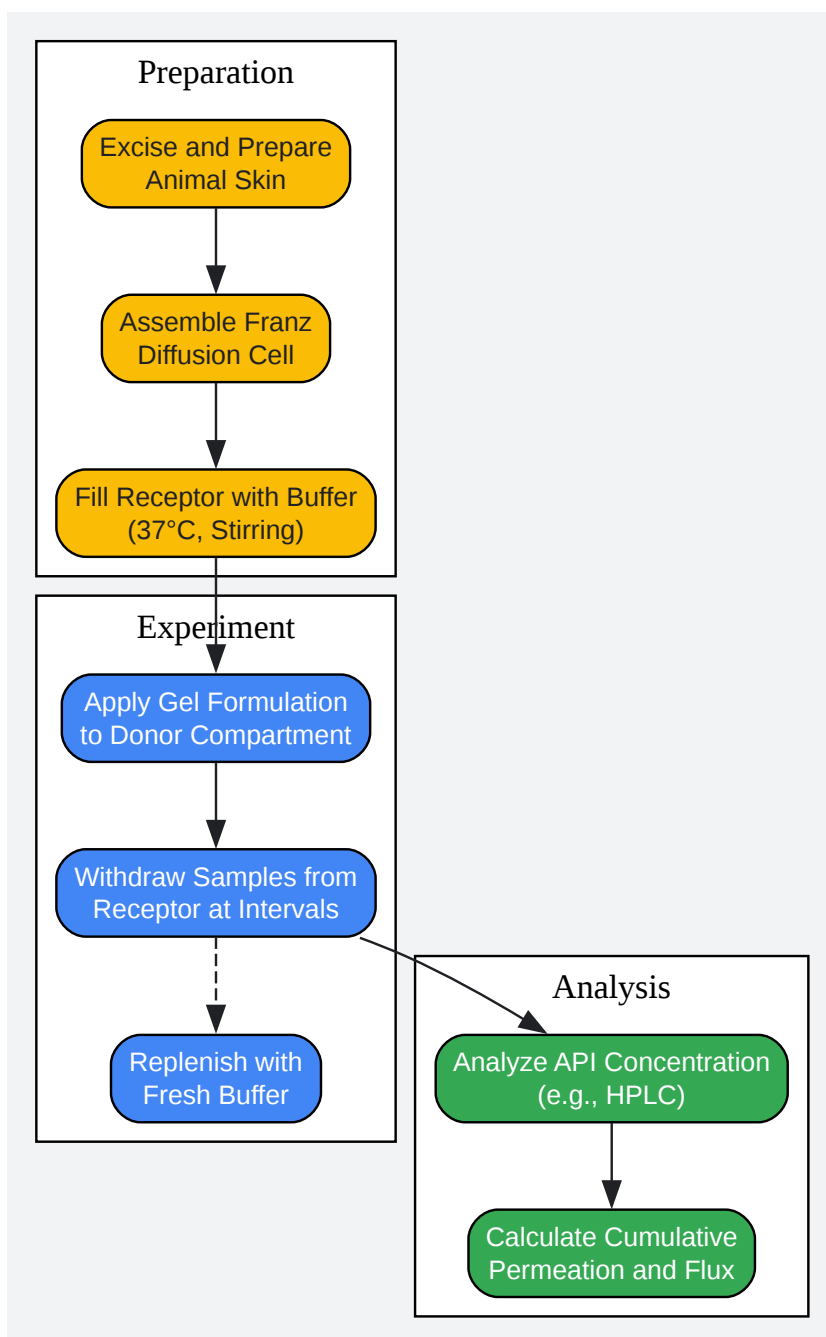
Protocol 3: Ex Vivo Skin Permeation Study

This protocol describes a method to evaluate the skin permeation of an API from the formulated gel using a Franz diffusion cell.^{[2][11]}

Methodology:

- **Skin Preparation:** Excise full-thickness abdominal skin from a suitable animal model (e.g., rat, guinea pig).^{[2][11]} Carefully remove any subcutaneous fat and hair.
- **Franz Cell Assembly:** Mount the prepared skin on a Franz diffusion cell with the stratum corneum side facing the donor compartment and the dermal side facing the receptor compartment.^[11]
- **Receptor Medium:** Fill the receptor compartment with a suitable buffer (e.g., phosphate-buffered saline pH 7.4), ensuring no air bubbles are trapped beneath the skin.^[11] Maintain the temperature at $37 \pm 0.5^\circ\text{C}$ and stir the medium continuously with a magnetic bead.

- Gel Application: Apply a known quantity (e.g., 1-2 g) of the **Carbomer 934** gel formulation to the skin surface in the donor compartment.
- Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12 hours), withdraw an aliquot of the receptor medium for analysis and immediately replace it with an equal volume of fresh, pre-warmed buffer.[\[11\]](#)
- Analysis: Analyze the concentration of the API in the collected samples using a validated analytical method (e.g., HPLC, UV-Vis Spectrophotometry).
- Data Calculation: Calculate the cumulative amount of drug permeated per unit area ($\mu\text{g}/\text{cm}^2$) and plot it against time to determine the permeation flux (J_{ss}).



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Figure 3: Experimental Workflow for an *Ex Vivo* Skin Permeation Study.

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